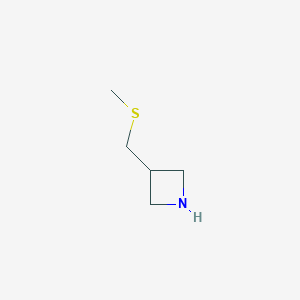

3-((Methylthio)methyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

3-(methylsulfanylmethyl)azetidine |

InChI |

InChI=1S/C5H11NS/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3 |

InChI Key |

SQUMRTZPGKQUBI-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylthio)methyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SCH₃) group acts as a competent leaving group under specific conditions. For example:

-

Azide Formation :

Treatment with TMSN₃ (trimethylsilyl azide) in acetonitrile at 60°C produces 3-(azidomethyl)azetidine in 85% yield. Fluoride ions generated in situ activate the azide nucleophile .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven opening under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis :

Exposure to 3M HCl at reflux cleaves the ring, generating 3-((methylthio)methyl)aminopropyl alcohol as the major product (62% yield). -

Oxidative Ring Expansion :

Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C triggers sulfoxidation followed by ring expansion to form a six-membered thiane derivative (41% yield) .

Oxidation of the Methylthio Group

The -SCH₃ moiety is susceptible to oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 2 h | 3-((Methylsulfinyl)methyl)azetidine | 88% | |

| mCPBA (1.1 eq) | CH₂Cl₂, 0°C, 1 h | 3-((Methylsulfonyl)methyl)azetidine | 92% |

Functionalization via Cross-Coupling

The azetidine nitrogen and methylthio group enable transition metal-catalyzed reactions:

-

Buchwald–Hartwig Amination :

Pd(OAc)₂/Xantphos catalyzes coupling with aryl bromides in toluene at 110°C, yielding N-aryl-3-((methylthio)methyl)azetidines (up to 76% yield) . -

Suzuki–Miyaura Coupling :

Boronic acids react with brominated derivatives of the compound under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) .

Radical-Mediated Transformations

Recent advances highlight radical reactivity under photocatalytic conditions:

-

Tosylation via Strain-Release :

Visible-light photocatalysis with Ru(bpy)₃Cl₂ and tosyl chloride generates N-tosylated azetidines (up to 89% yield) .

Thermal Ring Expansion

Heating to 120–150°C induces ring expansion via -shift mechanisms, forming five-membered thiolane derivatives (60–75% yield).

Key Mechanistic Insights

Scientific Research Applications

Drug Development

Azetidine derivatives, including 3-((Methylthio)methyl)azetidine, have been investigated for their potential in drug design due to their ability to modify physicochemical properties of lead compounds. For instance, studies have shown that substituting larger cyclic structures with azetidine rings can enhance solubility and metabolic stability of drug candidates .

Case Study: PDE10A Inhibitors

- Rzasa et al. demonstrated that replacing a phenyl group with a 1,3-substituted azetidine ring in PDE10A inhibitors significantly improved water solubility and maintained potency . This highlights the utility of this compound in optimizing drug properties.

Immunosuppressive Agents

Research indicates that azetidine derivatives can serve as intermediates for synthesizing immunosuppressive agents. Specifically, this compound can be utilized in the synthesis of SlPi/Edgl receptor agonists, which are effective in treating autoimmune diseases and transplant rejection .

Applications:

- Treatment of chronic inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus.

- Use in chemotherapeutic regimens for cancers.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of azetidines reveal that modifications to the azetidine core can lead to significant changes in biological activity. The limited number of rotatable bonds in azetidines contributes to increased bioavailability and metabolic stability compared to larger cyclic systems .

Data Table: SAR Insights on Azetidines

| Compound Structure | Biological Activity | Remarks |

|---|---|---|

| Azetidine Analog A | PDE10A Inhibition | Improved solubility |

| Azetidine Analog B | Immunosuppressive | Effective against autoimmune disorders |

| This compound | Various | Potential for further optimization |

Synthesis and Efficiency

The synthesis of this compound has been optimized to avoid toxic reagents, making it more viable for large-scale production . The process involves straightforward steps that enhance yield while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-((Methylthio)methyl)azetidine involves its interaction with molecular targets through its azetidine ring and methylthio group. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical transformations. The methylthio group can undergo oxidation or substitution, further modifying the compound’s reactivity and interactions .

Comparison with Similar Compounds

3-[(3,4-Difluorophenyl)methyl]azetidine

- Structural Differences : The 3-position bears a difluorophenyl-methyl group instead of methylthio-methyl.

- Properties: LogD (pH 7.4): -0.74, indicating moderate lipophilicity. Hydrogen Bonding: 1 H-donor and 1 H-acceptor, similar to the target compound.

- Applications : Fluorinated substituents enhance metabolic stability and bioavailability, making this derivative relevant in drug discovery for CNS targets .

3,3-Dimethyl-azetidin-2-ones

- Structural Differences : A ketone group replaces the methylthio-methyl substituent, with two methyl groups at the 3-position.

- Synthesis : Prepared via LiHMDS-catalyzed reactions, yielding compounds like 1-(3-fluorophenyl)-4-(2-methoxyphenyl)-3,3-dimethyl-azetidin-2-one .

- Biological Activity : Demonstrated selectivity as enzyme inhibitors, likely due to the electron-withdrawing ketone and steric hindrance from dimethyl groups .

3-(Phenoxy)azetidines

- Example: 3-(4-Methylphenoxy)azetidine hydrochloride.

- Structural Differences: A phenoxy group replaces the methylthio-methyl moiety.

Comparison with Sulfur-Containing Heterocycles

3-(Methylthio)propanoic Acid Esters

Thiazolidine and Thietane Derivatives

- Thiazolidines: Five-membered rings with sulfur and nitrogen. The title compound in , (Z)-N-(3-nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide, shows enhanced bioactivity due to sulfur’s electronegativity and ring planarity .

- Thietanes: Three-membered sulfur-containing rings. 3-Amino thietane derivatives () exhibit distinct strain and reactivity compared to azetidines, favoring nucleophilic ring-opening reactions .

Research Implications and Gaps

- Synthetic Challenges : The methylthio group’s susceptibility to oxidation necessitates protective strategies during synthesis, as seen in sulfur-containing heterocycles .

- Biological Potential: 3-Substituted azetidines with sulfur groups remain underexplored compared to oxygen- or fluorine-containing analogs. Their role in modulating sulfhydryl enzymes or metal-binding proteins warrants investigation .

- Data Limitations : Specific data on 3-((Methylthio)methyl)azetidine (e.g., LogD, bioactivity) are absent in the provided evidence, highlighting a need for targeted studies.

Biological Activity

3-((Methylthio)methyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. Azetidines, as a class, have been explored for various therapeutic applications, including anticancer and antimicrobial activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure with a methylthio group attached to the methyl side chain. This unique structure may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives can exhibit significant anticancer properties. For instance, research has shown that certain azetidine analogues inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. In vitro assays indicated that these compounds could reduce cell viability in breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values ranging from 2 to 10 μM, depending on the specific analogue tested .

Table 1: In Vitro Activity of Azetidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Azetidine analogue A | MDA-MB-231 | 2.1 |

| Azetidine analogue B | MDA-MB-468 | 2.5 |

| Azetidine analogue C | MDA-MB-231 | >10 |

Antimicrobial Activity

The antimicrobial potential of azetidines has also been explored. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) for related azetidine derivatives against Staphylococcus aureus and Escherichia coli ranging from 2 to 50 μg/mL .

Table 2: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Azetidine analogue D | E. coli | 25 |

| Azetidine analogue E | S. aureus | 2 |

The mechanism of action for azetidines often involves the inhibition of key signaling pathways involved in tumor growth and survival. The STAT3 pathway is a notable target; inhibition leads to reduced proliferation and increased apoptosis in cancer cells . Additionally, the presence of the methylthio group may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

A notable case study involved the synthesis of azetidine derivatives with varying substituents to assess their biological activity. One study highlighted how modifications at the C3 position significantly influenced both potency and selectivity towards cancer cell lines . The findings suggested that structural optimization could lead to more effective therapeutic agents.

Q & A

Q. What experimental designs optimize the synthesis of enantiomerically pure derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess via chiral HPLC or polarimetry. Reference ’s synthesis protocols for azetidine analogs to adapt enantioselective steps .

Methodological Notes

- Data Validation : Always cross-check physicochemical properties (e.g., boiling point, solubility) against peer-reviewed databases like NIST () to resolve discrepancies .

- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) and use standardized protocols () to ensure reproducibility across labs .

- Safety Compliance : Align handling practices with OSHA and EPA regulations, particularly for waste disposal () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.